

# Early research and development of NVP-DPP728

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## Compound of Interest

Compound Name: NVP-DPP728 dihydrochloride

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An In-depth Technical Guide to the Early Research and Development of NVP-DPP728

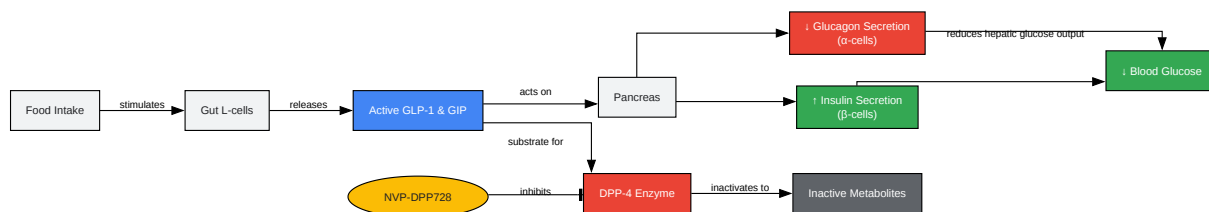
## Introduction

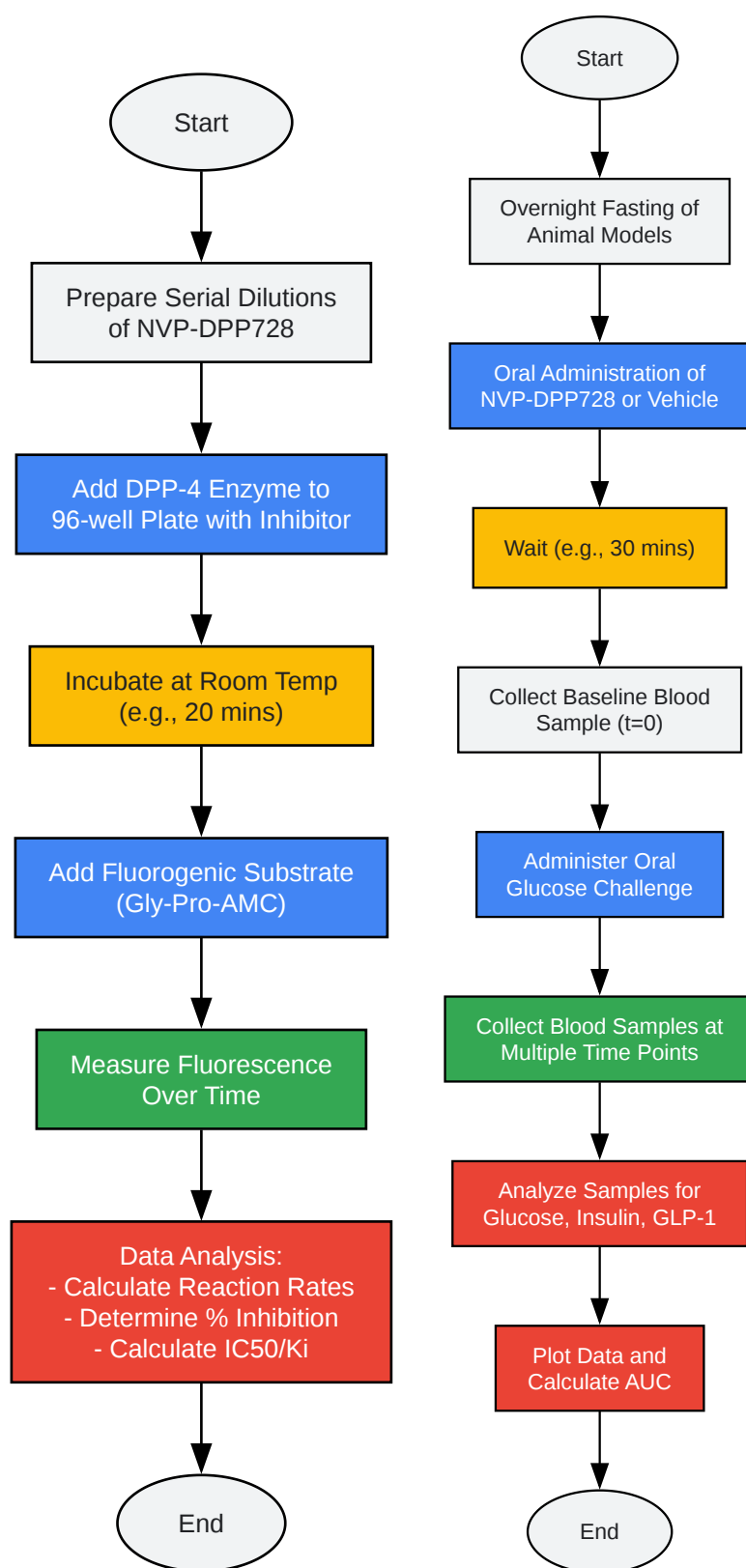
NVP-DPP728, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, emerged as a significant compound in the early exploration of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.<sup>[1][2]</sup> Developed by Novartis, it was one of the pioneering orally active, potent, and selective DPP-4 inhibitors that provided crucial proof-of-concept for this therapeutic class.<sup>[1][3]</sup> The research and development of NVP-DPP728 were instrumental in demonstrating that inhibiting DPP-4 could enhance endogenous incretin hormone levels, leading to improved glycemic control.<sup>[3][4]</sup> This document provides a detailed overview of the foundational research, experimental methodologies, and key findings related to NVP-DPP728.

## Mechanism of Action

The primary mechanism of action of NVP-DPP728 is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).<sup>[4][5]</sup> DPP-4 is a serine protease that is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).<sup>[4][6][7]</sup> These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.<sup>[4][6][8]</sup> By inhibiting DPP-4, NVP-DPP728 prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.<sup>[2][4][7]</sup> This leads to increased insulin

secretion from pancreatic  $\beta$ -cells and reduced glucagon secretion from  $\alpha$ -cells, ultimately resulting in lower blood glucose levels.[\[4\]](#)[\[9\]](#)





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